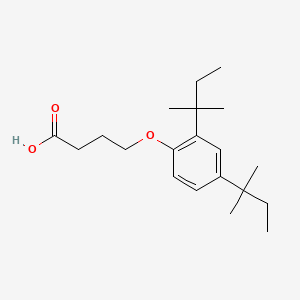

4-(2,4-Di-tert-pentylphenoxy)butyric acid

Description

The exact mass of the compound Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-7-19(3,4)15-11-12-17(23-13-9-10-18(21)22)16(14-15)20(5,6)8-2/h11-12,14H,7-10,13H2,1-6H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSDVFDKDUZVFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)O)C(C)(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068580 |

Source

|

| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50772-35-5 |

Source

|

| Record name | 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50772-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050772355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2,4-bis(tert-pentyl)phenoxy]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid: A Technical Guide for Researchers

Abstract

4-(2,4-Di-tert-pentylphenoxy)butyric acid is a unique synthetic molecule whose biological activities remain largely uncharacterized in peer-reviewed literature. Its chemical structure, a hybrid of a short-chain fatty acid (butyric acid) and a bulky, lipophilic phenol, suggests a potential for multifaceted interactions with cellular signaling pathways. This technical guide synthesizes the known biological roles of its constituent moieties to propose a scientifically grounded, albeit hypothetical, mechanism of action. We postulate a dual-pronged activity profile: the butyric acid component may engage with histone deacetylases (HDACs) and G-protein coupled receptors (GPCRs), while the di-tert-pentylphenoxy group could facilitate interactions with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a theoretical framework and a roadmap for the experimental validation of this compound's therapeutic potential.

Introduction: A Molecule of Untapped Potential

This compound is a butyric acid derivative that is commercially available as an organic building block for chemical synthesis.[1] Despite its availability, a thorough investigation into its biological mechanism of action is conspicuously absent from the current scientific literature. The inherent challenge of its dual chemical nature—a hydrophilic carboxylic acid head and a large, hydrophobic phenoxy tail—presents a compelling case for a complex and potentially novel pharmacological profile. This guide aims to deconstruct the molecule, analyze the well-documented activities of its components, and construct a cohesive, testable hypothesis regarding its mechanism of action.

A Bifunctional Hypothesis: Deconstructing the Molecule

The logical starting point for understanding the mechanism of this compound is to examine the established biological roles of its two primary components: the butyric acid backbone and the di-tert-pentylphenoxy side chain.

The Butyric Acid Moiety: A Pleiotropic Signaling Hub

Butyric acid, a short-chain fatty acid, is a well-studied molecule with a multitude of biological effects.[2] Its primary mechanisms of action include:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of class I and IIa HDACs.[3] By preventing the removal of acetyl groups from histones, it promotes a more open chromatin structure, leading to altered gene expression.[2][3] This activity is central to its observed anti-proliferative and pro-apoptotic effects in cancer cells.[3]

-

G-Protein Coupled Receptor (GPCR) Agonism: Butyrate acts as an agonist for several GPCRs, most notably the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A), and free fatty acid receptors 2 and 3 (FFAR2 and FFAR3).[4] Activation of these receptors is linked to anti-inflammatory responses and metabolic regulation.

-

Cellular Energy Source: In the colon, butyrate is the preferred energy source for colonocytes, highlighting its role in maintaining gut homeostasis.[4]

The Di-tert-pentylphenoxy Group: A Lipophilic Modulator

The 2,4-di-tert-pentylphenol group imparts a significant degree of lipophilicity to the molecule. While direct biological data for this specific substitution pattern on a phenoxybutyric acid is scarce, we can infer potential activities from related compounds:

-

Antioxidant Properties: Phenolic compounds, particularly those with bulky tert-butyl or tert-pentyl groups, are known for their antioxidant capabilities.[5][6] These groups can stabilize phenoxyl radicals, thereby quenching reactive oxygen species.[5]

-

Nuclear Receptor Interactions: The structural similarity of the phenoxy group to endogenous ligands for nuclear receptors suggests a potential for interaction. Fibrate drugs, which are aryloxyacetic acid derivatives, are classic agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7] Furthermore, a related compound, 2,4-di-tert-butylphenol, has been shown to activate Retinoid X Receptors (RXRs), which are obligate heterodimer partners for many nuclear receptors, including PPARs.[8]

The Hypothesized Integrated Mechanism of Action

Based on the individual contributions of its moieties, we propose a multi-target mechanism for this compound, as illustrated in the signaling pathway diagram below.

Figure 1: A proposed signaling pathway for this compound.

We hypothesize that this compound can traverse the cell membrane due to its lipophilic character and exert its effects through the following parallel pathways:

-

HDAC Inhibition: The butyric acid tail interacts with the active site of HDACs, leading to hyperacetylation of histones and other proteins, thereby modulating gene expression related to cell cycle arrest, apoptosis, and differentiation.[3][9]

-

GPCR Activation: The molecule may act as an agonist at HCA2, FFAR2, and FFAR3 on the cell surface, triggering intracellular signaling cascades that contribute to anti-inflammatory and metabolic effects.[4]

-

Nuclear Receptor Modulation: The bulky di-tert-pentylphenoxy group is predicted to facilitate the binding of the molecule to the ligand-binding domain of PPARs, possibly enhanced by an interaction with RXRs.[8] This would lead to the transcription of genes involved in lipid metabolism and inflammation.[7]

An Experimental Roadmap for Mechanism Validation

To rigorously test this hypothesized mechanism, a multi-tiered experimental approach is necessary. The following protocols outline key experiments to dissect the molecular interactions of this compound.

In Vitro Target Engagement Assays

Objective: To determine if this compound directly interacts with its putative targets.

| Target Class | Primary Assay | Secondary Assay | Positive Controls |

| HDACs | Fluorometric HDAC activity assay with isolated human HDACs 1-11 | Western blot for acetylated histones (H3K9ac, H3K27ac) and tubulin in treated cells | Sodium Butyrate, SAHA (Vorinostat) |

| GPCRs | Calcium mobilization assay or cAMP accumulation assay in cells expressing HCA2, FFAR2, or FFAR3 | Radioligand binding assay to determine binding affinity | Butyric acid, Propionate |

| PPARs/RXRs | Luciferase reporter assay in cells co-transfected with a PPAR-responsive element (PPRE) and the respective PPAR isoform (α, β/δ, γ) and RXRα | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) co-activator recruitment assay | Rosiglitazone (PPARγ), GW501516 (PPARβ/δ), Fenofibrate (PPARα), Bexarotene (RXR) |

Cellular Phenotypic Assays

Objective: To correlate target engagement with functional cellular outcomes.

-

Cell Viability and Apoptosis: Treat various cancer cell lines (e.g., colon, prostate, breast) with increasing concentrations of the compound and assess cell viability (MTT or CellTiter-Glo assay) and apoptosis (Annexin V/PI staining followed by flow cytometry).

-

Anti-inflammatory Activity: Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR after treatment with the compound.

-

Adipocyte Differentiation: In a pre-adipocyte cell line (e.g., 3T3-L1), induce differentiation in the presence or absence of the compound and assess lipid accumulation by Oil Red O staining.

Experimental Workflow for Target Validation

The following diagram outlines a logical workflow for validating the hypothesized mechanism of action.

Figure 2: A stepwise experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, this guide provides a robust, evidence-based framework for initiating such an investigation. The proposed dual activity, targeting both epigenetic and metabolic pathways, suggests a potential for this compound in complex diseases such as cancer and metabolic syndrome. The outlined experimental roadmap offers a clear path forward for researchers to test these hypotheses and unlock the therapeutic potential of this intriguing molecule. Future studies should also consider the pharmacokinetic and pharmacodynamic properties of this compound to assess its suitability for in vivo applications.

References

-

Butyric acid. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Dwidar, M., Park, J. Y., & Yang, S. T. (2012). Butyric acid: Applications and recent advances in its bioproduction. Biotechnology Advances, 30(6), 1309-1318. Available from: [Link]

-

Goncharova, K., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary Science, 11(3), 119. Available from: [Link]

-

Giacomelli, C., et al. (2020). The potential of natural products for targeting PPARα. Molecules, 25(21), 5194. Available from: [Link]

-

Wang, H., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 210, 112969. Available from: [Link]

-

Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 124. Available from: [Link]

-

Iacobuzio-Donahue, C. A. (2009). Butyrate Histone Deacetylase Inhibitors. In Histone Deacetylase Inhibitors in Cancer Therapy (pp. 117-124). Humana Press. Available from: [Link]

-

GOV.UK. (2010). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). Available from: [Link]

- Google Patents. (n.d.). Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).

-

Goncharova, K., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. ResearchGate. Available from: [Link]

-

Chueshov, V. I., et al. (2020). HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts. International Journal of Molecular Sciences, 21(21), 8089. Available from: [Link]

-

Kim, K. H., et al. (2023). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 11(11), 939. Available from: [Link]

-

Perrin, L., et al. (2008). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Presse Médicale, 37(3 Pt 1), 433-440. Available from: [Link]

-

Fellowes, R. A., et al. (2021). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. Bioessays, 43(10), e2100141. Available from: [Link]

-

Oyama, T., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4683. Available from: [Link]

-

Liu, C., et al. (2022). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Toxicological Sciences, 188(1), 108-118. Available from: [Link]

-

Valentovic, M. A., & Ball, J. G. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. Toxicology and Applied Pharmacology, 135(2), 264-271. Available from: [Link]

-

ResearchGate. (n.d.). PPARG and HDACs can interact with butyric acid. Available from: [Link]

-

ResearchGate. (n.d.). Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Integral Role of 2,4-Di-tert-pentylphenol in Modern Chemical Synthesis. Available from: [Link]

Sources

- 1. This compound 97 50772-35-5 [sigmaaldrich.com]

- 2. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyric acid - Wikipedia [en.wikipedia.org]

- 5. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Biological Activities of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid

Foreword: Charting a Course into Unexplored Territory

To my fellow researchers, scientists, and drug development professionals,

The molecule 4-(2,4-Di-tert-pentylphenoxy)butyric acid presents a compelling enigma. While direct, extensive research on its biological activities remains nascent, its chemical architecture offers a fascinating roadmap of potential functionalities. This technical guide is structured not as a retrospective summary of established facts, but as a forward-looking exploration of its hypothesized biological roles. By dissecting its constituent chemical moieties—the butyric acid chain and the di-tert-pentylphenol group—we can formulate a robust scientific rationale for its investigation. This document will serve as a comprehensive resource, providing not only the theoretical underpinnings for its potential as a multi-faceted therapeutic agent but also detailed, field-proven methodologies to rigorously test these hypotheses. We will delve into its potential as a histone deacetylase (HDAC) inhibitor, an antioxidant, an anti-inflammatory agent, and a modulator of the translocator protein (TSPO), thereby charting a course for its future exploration.

Deconstructing the Molecule: A Foundation for Hypothesized Bioactivity

The structure of this compound is a deliberate marriage of two biologically significant pharmacophores. Understanding the well-documented activities of these components is paramount to predicting the compound's potential.

-

The Butyric Acid Moiety: Butyric acid, a short-chain fatty acid, is a well-established biological modulator. It is a primary energy source for colonocytes and plays a crucial role in gut homeostasis[1]. More pertinent to drug development, it is a known inhibitor of histone deacetylases (HDACs)[2]. By preventing the removal of acetyl groups from histones, butyric acid can alter chromatin structure and regulate gene expression, leading to a cascade of cellular effects including cell cycle arrest, differentiation, and apoptosis. This HDAC inhibitory activity is a cornerstone of its anti-cancer and anti-inflammatory properties[3][4].

-

The 2,4-Di-tert-pentylphenol Group: The phenolic component, characterized by two bulky tert-pentyl groups, is structurally related to the well-studied antioxidant 2,4-di-tert-butylphenol (2,4-DTBP). Phenolic compounds are renowned for their ability to scavenge free radicals, thereby mitigating oxidative stress, a key pathological driver in numerous diseases[5][6][7]. The lipophilic nature of the di-tert-pentyl groups may enhance membrane permeability, potentially localizing its antioxidant effects to cellular membranes and mitochondria. Furthermore, 2,4-DTBP has been reported to exhibit anti-inflammatory and cytotoxic activities[5][6][7][8].

Hypothesized Mechanism of Action I: Histone Deacetylase (HDAC) Inhibition

The presence of the butyric acid tail strongly suggests that this compound may function as an HDAC inhibitor.

The Rationale

Butyric acid and its derivatives are known to inhibit class I and IIa HDACs[2][3]. This inhibition leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of genes that are often silenced in pathological states. This can result in:

-

Anti-proliferative effects: Induction of cell cycle arrest and apoptosis in cancer cells.

-

Anti-inflammatory effects: Suppression of pro-inflammatory cytokine production.

-

Metabolic regulation: Influencing the expression of genes involved in glucose and lipid metabolism[9].

Proposed Signaling Pathway: HDAC Inhibition

Caption: Hypothesized HDAC inhibition pathway.

Experimental Protocol: In Vitro HDAC Inhibitor Screening

This protocol outlines a fluorometric assay to determine the HDAC inhibitory activity of this compound.

Materials:

-

HDAC Inhibitor Screening Kit (e.g., Abcam ab283378 or similar)[10]

-

HeLa nuclear extract (as a source of HDACs)

-

Fluorometric HDAC substrate

-

Lysine developer

-

Trichostatin A (positive control)

-

Test compound: this compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations, a positive control (Trichostatin A), and a vehicle control (DMSO).

-

Enzyme and Substrate Addition: Add the HeLa nuclear extract (containing HDACs) to each well, followed by the fluorometric HDAC substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the deacetylation reaction.

-

Development: Add the Lysine Developer to each well. This will generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation/emission ~360/460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.

Hypothesized Mechanism of Action II: Antioxidant and Anti-inflammatory Activity

The 2,4-di-tert-pentylphenol moiety suggests potent antioxidant and anti-inflammatory properties.

The Rationale

-

Antioxidant Activity: Phenolic compounds like 2,4-DTBP can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating damaging chain reactions[5][6]. This is a critical mechanism for protecting cells from oxidative stress-induced damage.

-

Anti-inflammatory Activity: Oxidative stress is a key trigger for inflammation. By reducing reactive oxygen species (ROS), the compound can indirectly suppress inflammatory pathways. Additionally, phenolic compounds have been shown to directly inhibit pro-inflammatory enzymes and signaling pathways, such as NF-κB[3]. 2,4-DTBP has been noted for its anti-inflammatory properties, which are believed to be linked to its antioxidant capacity[5].

Proposed Experimental Workflow: Assessing Anti-inflammatory Potential

Caption: Workflow for in vitro anti-inflammatory assessment.

Experimental Protocol: Cell-Based Anti-inflammatory Assay

This protocol uses a lipopolysaccharide (LPS)-stimulated macrophage model to evaluate the anti-inflammatory effects of the test compound.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM media with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compound: this compound

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kits for TNF-α and IL-6

-

MTT or similar viability assay

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a non-stimulated control.

-

Incubation: Incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell supernatant and measure NO production using the Griess Reagent.

-

Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Data Analysis: Normalize the NO and cytokine levels to the cell viability data and compare the treated groups to the LPS-only control.

Hypothesized Target III: Translocator Protein (TSPO) Modulation

Given the compound's lipophilic nature and its presence in biological systems where steroidogenesis and neuroinflammation are critical, investigating its potential interaction with the translocator protein (TSPO) is a logical next step.

The Rationale

TSPO is an 18 kDa protein located on the outer mitochondrial membrane, highly expressed in steroidogenic tissues and activated glial cells in the brain[11][12][13]. It is implicated in:

-

Steroidogenesis: TSPO is believed to facilitate the transport of cholesterol into the mitochondria, the rate-limiting step in steroid hormone synthesis[13][14]. Ligands of TSPO can modulate this process.

-

Neuroinflammation: TSPO expression is upregulated in activated microglia and astrocytes, making it a biomarker for neuroinflammation[12][15][16]. TSPO ligands have shown anti-inflammatory and neuroprotective effects[15][17].

The structural features of this compound, particularly its bulky lipophilic phenol group, are consistent with some known TSPO ligands.

Proposed Signaling Pathway: TSPO-Mediated Steroidogenesis

Caption: Hypothesized TSPO-mediated steroidogenesis pathway.

Experimental Protocol: TSPO Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine if the test compound binds to TSPO.

Materials:

-

Tissue homogenates or cell lines expressing TSPO (e.g., HEK-293T cells overexpressing TSPO)

-

[³H]-PK11195 (radioligand)

-

Unlabeled PK11195 (positive control)

-

Test compound: this compound

-

Assay buffer (e.g., 50 mM Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare membranes from TSPO-expressing cells or tissues.

-

Assay Setup: In test tubes, combine the membranes, a fixed concentration of [³H]-PK11195, and varying concentrations of the unlabeled test compound or unlabeled PK11195.

-

Incubation: Incubate at a specified temperature (e.g., 4°C) for a set time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the Ki value for the test compound.

Data Presentation: A Framework for Quantifying Biological Activity

To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in structured tables.

Table 1: Hypothesized Bioactivity Profile of this compound

| Activity | Assay | Metric | Predicted Outcome |

| HDAC Inhibition | Fluorometric HDAC Assay | IC50 (µM) | Potent inhibition expected |

| Antioxidant Capacity | DPPH/ABTS Assay | IC50 (µM) | Significant radical scavenging |

| Anti-inflammatory | LPS-stimulated Macrophages | IC50 (µM) for NO, TNF-α, IL-6 | Dose-dependent reduction |

| TSPO Binding | Radioligand Binding Assay | Ki (nM) | Potential for high-affinity binding |

| Cytotoxicity | MTT Assay on relevant cell lines | CC50 (µM) | To be determined |

Concluding Remarks and Future Directions

This compound stands at an exciting frontier of pharmacological research. Its unique hybrid structure provides a strong rationale for investigating its potential as a multi-target agent with HDAC inhibitory, antioxidant, anti-inflammatory, and possibly TSPO-modulatory activities. The experimental protocols detailed in this guide offer a robust framework for elucidating its biological functions and mechanisms of action.

Future research should progress from these foundational in vitro studies to more complex cell-based models and eventually to in vivo animal models of diseases where these pathways are implicated, such as cancer, neurodegenerative disorders, and metabolic diseases. A thorough investigation of this compound could unveil a novel therapeutic lead with a unique and powerful profile.

References

-

A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021). Vinati Organics. [Link]

-

Biocrates. (2024). Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness. [Link]

-

ResearchGate. (n.d.). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. [Link]

-

Ruan, T., et al. (2021). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Endocrinology, 162(10), bqab135. [Link]

-

Wikipedia. (n.d.). Butyric acid. [Link]

-

Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 35. [Link]

-

Da Pozzo, E., et al. (2018). TSPO Radioligands for Neuroinflammation: An Overview. Molecules, 23(8), 1949. [Link]

-

ThaiScience. (n.d.). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. [Link]

-

Prabavathy, D., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. Journal of Applied Microbiology, 119(4), 963-974. [Link]

-

Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. [Link]

-

Chen, G., et al. (2024). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Journal of Inflammation Research, 17, 1-17. [Link]

-

Wang, C., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Bioinformatics, 17(Suppl 17), 503. [Link]

-

Notter, T., et al. (2021). Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization. Frontiers in Neurology, 12, 785190. [Link]

-

Taliani, S., et al. (2020). Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. International Journal of Molecular Sciences, 21(11), 3920. [Link]

-

Lee, J. W., et al. (2016). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports, 49(11), 597–604. [Link]

-

den Besten, G., et al. (2015). Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. Obesity Reviews, 16(9), 747-759. [Link]

-

Zhang, L., et al. (2019). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 178, 483-496. [Link]

-

Wikipedia. (n.d.). Translocator protein. [Link]

-

Davie, J. R. (2003). Butyrate Histone Deacetylase Inhibitors. Journal of Nutrition, 133(7), 2485S-2493S. [Link]

-

Wang, H., et al. (2019). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 178, 483-496. [Link]

-

Lee, J. W., et al. (2016). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports, 49(11), 597-604. [Link]

-

Canani, R. B., et al. (2011). Anti-inflammatory activity of butyrate: therapeutic effects, educative strategies and potential implications for an athlete's health. Journal of Sports Medicine and Physical Fitness, 51(2), 1-10. [Link]

-

ResearchGate. (2016). (PDF) Virtual screening and experimental validation of novel histone deacetylase inhibitors. [Link]

-

Jamin, N., et al. (2018). Characterization of the High-Affinity Drug Ligand Binding Site of Mouse Recombinant TSPO. International Journal of Molecular Sciences, 19(11), 3611. [Link]

-

Wang, M., et al. (2024). A Review of Nutritional Regulation of Intestinal Butyrate Synthesis: Interactions Between Dietary Polysaccharides and Proteins. Foods, 13(1), 136. [Link]

-

Designs for Health. (2020). Anti-inflammatory Effects of Supplemental Butyrate. [Link]

-

Calzà, L., et al. (2022). Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration. ACS Chemical Neuroscience, 13(22), 3206–3220. [Link]

-

MetwareBio. (n.d.). Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. [Link]

-

Briseño-Gascón, G., et al. (2015). HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts. International Journal of Molecular Sciences, 16(11), 27856–27871. [Link]

-

ResearchGate. (2025). TSPO: Structure, Function, and Therapeutic Implications. [Link]

-

Li, D., et al. (2022). Functional role of translocator protein and its ligands in ocular diseases (Review). Experimental and Therapeutic Medicine, 23(1), 73. [Link]

-

Notter, T., et al. (2021). Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization. Frontiers in Neurology, 12, 785190. [Link]

-

Liu, Z., et al. (2024). Butyric Acid Modulates Gut Microbiota to Alleviate Inflammation and Secondary Bone Loss in Ankylosing Spondylitis. International Journal of Molecular Sciences, 25(1), 536. [Link]

-

Culty, M., et al. (2019). Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination. Bioorganic & Medicinal Chemistry Letters, 29(16), 2113-2119. [Link]

-

Owen, D. R., et al. (2011). Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands. Journal of Nuclear Medicine, 52(1), 24-32. [Link]

-

The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. [Link]

Sources

- 1. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]

- 2. Butyric acid - Wikipedia [en.wikipedia.org]

- 3. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. efsupit.ro [efsupit.ro]

- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness - biocrates life sciences gmbh [biocrates.com]

- 10. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Translocator protein - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]

- 16. Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional role of translocator protein and its ligands in ocular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4-(2,4-Di-tert-pentylphenoxy)butyric acid. It is intended for researchers, scientists, and professionals in drug development who handle this compound. The content herein is based on established chemical principles and provides a predictive framework, supplemented by detailed experimental protocols for empirical solubility determination, due to the limited availability of specific quantitative solubility data in published literature.

Introduction and Physicochemical Profile

This compound is a derivative of butyric acid with the chemical formula C₂₀H₃₂O₃.[1] Its structure, characterized by a substituted phenoxy ring and a carboxylic acid moiety, dictates its solubility behavior. Understanding its physicochemical properties is paramount to predicting its interactions with various solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₃ | [1] |

| Molecular Weight | 320.47 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 99-101 °C | [1] |

| CAS Number | 50772-35-5 | [1] |

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound possesses both nonpolar and polar characteristics.

-

Nonpolar Moieties : The two tert-pentyl groups and the phenyl ring contribute to the molecule's significant nonpolar, lipophilic character.

-

Polar Moieties : The carboxylic acid group (-COOH) and the ether linkage (-O-) are polar and capable of hydrogen bonding.

This dual nature suggests that the compound's solubility will be highly dependent on the solvent's properties.

Impact of Solvent Polarity

A qualitative prediction of solubility in various common laboratory solvents can be made by considering the solvent's polarity.

Predicted Solubility Profile:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | The large nonpolar hydrocarbon portion of the molecule will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents can interact with both the nonpolar and polar parts of the molecule. Their polarity is sufficient to engage with the carboxylic acid and ether groups, while also being compatible with the bulky alkyl and phenyl groups. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents can form hydrogen bonds with the carboxylic acid, the large nonpolar part of the molecule may hinder overall solubility. |

| Highly Polar | Water | Insoluble | The molecule's predominantly nonpolar character will make it immiscible with water, a highly polar, hydrogen-bonding solvent. |

Acid-Base Chemistry and Solubility

The presence of a carboxylic acid group allows for a significant increase in aqueous solubility upon deprotonation.[3] In the presence of a base, this compound will form a carboxylate salt, which is ionic and therefore more soluble in aqueous solutions.

This principle is crucial for applications such as extractions and formulations.

Figure 2. Workflow for quantitative solubility determination.

Conclusion

References

- PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from a non-hyperlinked source as the original was a redirect.

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a non-hyperlinked source as the original was a redirect.

- BuyersGuideChem. (n.d.). This compound. Retrieved from a non-hyperlinked source as the original was a redirect.

- Sigma-Aldrich. (n.d.). This compound 97. Retrieved from a non-hyperlinked source as the original was a redirect.

- Sigma-Aldrich. (2022). Safety Data Sheet: this compound. Retrieved from a non-hyperlinked source as the original was a redirect.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from a non-hyperlinked source as the original was a redirect.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from a non-hyperlinked source as the original was a redirect.

- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents. Retrieved from a non-hyperlinked source as the original was a redirect.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from a non-hyperlinked source as the original was a redirect.

- Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents. Retrieved from a non-hyperlinked source as the original was a redirect.

- BenchChem. (n.d.). Navigating the Solubility Challenges of 4-(3-Thienyl)butyric Acid in Organic Solvents: A Technical Support Guide. Retrieved from a non-hyperlinked source as the original was a redirect.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from a non-hyperlinked source as the original was a redirect.

- Organic Syntheses Procedure. (n.d.). Retrieved from a non-hyperlinked source as the original was a redirect.

- Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from a non-hyperlinked source as the original was a redirect.

- ResearchGate. (n.d.). Synthesis. Retrieved from a non-hyperlinked source as the original was a redirect.

- BenchChem. (n.d.). Navigating the Solubility Challenges of 4-(3-Thienyl)butyric Acid in Organic Solvents: A Technical Support Guide. Retrieved from a non-hyperlinked source as the original was a redirect.

Sources

The Two Faces of a Scaffold: A Technical Guide to the Structure-Activity Relationships of Phenoxybutyric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxybutyric acid derivatives represent a fascinating and versatile chemical scaffold, exhibiting a duality of biological activities that have been harnessed in both agriculture and medicine. As herbicides, they have played a significant role in selective weed control, while their pharmacological potential is increasingly being explored, with promising activity as endothelin receptor antagonists and potential for other therapeutic applications. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenoxybutyric acid derivatives. We will dissect the intricate connections between molecular architecture and biological function, exploring how subtle modifications to the phenoxy ring, the butyric acid side chain, and their linkage influence herbicidal efficacy and pharmacological potency. This guide is intended to be a valuable resource for researchers in agrochemical and pharmaceutical sciences, offering insights to guide the rational design of novel, more effective, and selective agents.

Introduction: The Phenoxybutyric Acid Core

Phenoxybutyric acids are characterized by a phenyl ring linked via an ether oxygen to a butyric acid moiety. This seemingly simple structure is a privileged scaffold, capable of interacting with diverse biological targets in both plants and animals. The flexibility of this core structure allows for a wide range of chemical modifications, each influencing the molecule's physicochemical properties and, consequently, its biological activity.

The two primary areas where phenoxybutyric acid derivatives have made a significant impact are:

-

Herbicidal Activity: Primarily used for the selective control of broadleaf weeds in various crops.

-

Pharmacological Activity: Notably as antagonists of endothelin receptors, with potential applications in cardiovascular diseases.

This guide will delve into the SAR of both these activities, providing a detailed understanding of the molecular determinants of their function.

Caption: The core structure of phenoxybutyric acid derivatives and its influence on biological activity.

Herbicidal Activity: A Tale of Selective Activation

The herbicidal properties of phenoxybutyric acid derivatives, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), are a classic example of prodrug strategy in agrochemicals.[1][2] These compounds are not intrinsically herbicidal but are converted into their highly active acetic acid analogues, 2,4-D and MCPA, respectively, within susceptible plant species.[1]

Mechanism of Action: The β-Oxidation Pathway

The selectivity of these herbicides hinges on the differential metabolic capabilities of plants.[3] Many broadleaf weeds possess the necessary enzymes to carry out β-oxidation of the butyric acid side chain, a process analogous to fatty acid metabolism.[1][3] This metabolic conversion shortens the four-carbon chain to a two-carbon chain, yielding the potent auxinic herbicides 2,4-D or MCPA.[1][4] These acetic acid derivatives mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth, epinasty, and ultimately, the death of the weed.[1] In contrast, many tolerant crops, such as legumes, have a limited capacity for this β-oxidation, and therefore the pro-herbicide remains in its less active form.[3]

Caption: The metabolic activation of phenoxybutyric acid herbicides via β-oxidation in susceptible weeds.

Structure-Activity Relationships for Herbicidal Efficacy

The structural features of phenoxybutyric acid derivatives that govern their herbicidal activity are primarily related to their ability to be recognized and metabolized by the β-oxidation machinery and the inherent activity of the resulting phenoxyacetic acid.

-

The Phenoxy Ring: The nature and position of substituents on the phenyl ring are critical.

-

Halogenation: Chlorine atoms at the 2- and 4-positions, as seen in 2,4-DB, are generally optimal for high herbicidal activity.[5] Disubstituted derivatives with chlorine atoms tend to exhibit higher cytotoxicity.[5]

-

Methyl Groups: A methyl group at the 2-position, combined with a chlorine at the 4-position (MCPB), also confers potent herbicidal activity.[5]

-

Electronic Effects: The substitution pattern influences the electronic charge distribution in the aromatic ring, which in turn affects the molecule's reactivity and interaction with target enzymes.[5]

-

-

The Butyric Acid Side Chain: The integrity of the four-carbon chain is essential for the pro-herbicide mechanism.

-

Chain Length: Altering the length of the alkyl chain can significantly impact the efficiency of β-oxidation and thus the herbicidal activity.

-

Substitution on the Chain: Introducing substituents on the butyric acid chain can hinder the β-oxidation process, generally leading to a decrease in herbicidal efficacy.

-

Table 1: Influence of Phenyl Ring Substitution on Herbicidal Activity (Qualitative)

| Substituent Pattern | Example | Relative Herbicidal Activity | Rationale |

| Unsubstituted | Phenoxybutyric Acid | Low | Less effective activation to a potent auxinic herbicide. |

| 4-Chloro | 4-Chlorophenoxybutyric Acid | Moderate | Mono-substitution can lead to some activity, but generally less than di-substituted analogs. |

| 2,4-Dichloro | 2,4-DB | High | Optimal substitution for recognition by β-oxidation enzymes and high intrinsic activity of the resulting 2,4-D.[1] |

| 4-Chloro-2-methyl | MCPB | High | Another effective substitution pattern leading to the potent herbicide MCPA.[6] |

| 2,4,5-Trichloro | 2,4,5-TB | High | Leads to the formation of 2,4,5-T, a potent but now restricted herbicide. |

Experimental Protocol: Greenhouse Herbicidal Bioassay

This protocol outlines a standard method for evaluating the post-emergence herbicidal activity of phenoxybutyric acid derivatives in a greenhouse setting.

Objective: To determine the percentage of growth inhibition of various weed species by the test compounds.

Materials:

-

Seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Setaria faberi) and crop species for safety evaluation (e.g., Gossypium hirsutum, Glycine max).

-

Pots filled with appropriate soil mix.

-

Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.

-

Control solution (solvent + surfactant).

-

Greenhouse with controlled temperature, humidity, and light conditions.

-

Analytical balance.

-

Sprayer for application of test solutions.

Procedure:

-

Plant Cultivation: Sow the seeds of weed and crop species in pots and allow them to grow until they reach the 2-3 leaf stage.

-

Preparation of Test Solutions: Prepare solutions of the test compounds and the reference herbicide (e.g., commercial 2,4-DB) at various concentrations (e.g., 150 g ai/ha).[7] The control group will be treated with the solvent and surfactant mixture only.

-

Application: Evenly spray the foliage of the plants with the test solutions until runoff. Ensure each treatment group has at least three replicates.[7]

-

Incubation: Return the treated plants to the greenhouse and maintain them under optimal growth conditions for a period of 14-21 days.[7]

-

Evaluation:

-

Visually assess the phytotoxicity on a scale of 0 (no injury) to 100 (complete death).

-

Harvest the aerial parts of the plants for each treatment and control group.

-

Determine the fresh weight of the harvested plant material.

-

-

Data Analysis: Calculate the percentage of inhibition using the following formula:

-

Inhibition (%) = [(Fresh Weight of Control - Fresh Weight of Treatment) / Fresh Weight of Control] x 100.[7]

-

Causality Behind Experimental Choices:

-

Post-emergence Application: This mimics the real-world application of these herbicides, targeting weeds that have already germinated.

-

2-3 Leaf Stage: This is a stage of active growth where the weeds are susceptible to herbicides.

-

Inclusion of a Reference Herbicide: This allows for the comparison of the efficacy of the new derivatives to a known standard.

-

Fresh Weight Measurement: This provides a quantitative measure of the herbicide's impact on plant growth.

Pharmacological Activity: Targeting Endothelin Receptors

Beyond their agricultural applications, phenoxybutyric acid derivatives have emerged as a promising class of pharmacological agents, particularly as antagonists of endothelin (ET) receptors. Endothelins are potent vasoconstricting peptides implicated in the pathophysiology of various cardiovascular diseases, including hypertension and pulmonary arterial hypertension.[8][9]

Mechanism of Action: Endothelin Receptor Antagonism

Phenoxybutanoic acid derivatives can act as competitive antagonists at endothelin receptors, primarily the ETA subtype.[1][9] By blocking the binding of endothelin-1 (ET-1) to its receptor, these compounds prevent the downstream signaling cascade that leads to vasoconstriction and cell proliferation.[10] Selective ETA receptor antagonists are of particular interest as they can inhibit the detrimental effects of ET-1 while preserving the beneficial functions mediated by the ETB receptor, such as the production of nitric oxide and prostacyclin.[10]

Caption: Mechanism of action of phenoxybutyric acid derivatives as endothelin receptor antagonists.

Structure-Activity Relationships for Endothelin Receptor Antagonism

The development of potent and selective ETA receptor antagonists from the phenoxybutanoic acid scaffold has been guided by systematic SAR studies.

-

Substitution on the Phenoxy Ring:

-

Introduction of benzoheterocycles can significantly enhance antagonistic activity.[1]

-

Specific substitutions at various positions on the phenyl ring can modulate both potency and selectivity for the ETA receptor over the ETB receptor.

-

-

Modifications of the Butyric Acid Moiety:

-

The carboxylic acid group is generally crucial for activity, likely forming a key interaction with the receptor.

-

The stereochemistry at the α-carbon of the butyric acid chain can have a profound impact on potency.

-

Table 2: SAR of Phenoxybutanoic Acid Derivatives as ETA Receptor Antagonists

| Compound | R1 | R2 | R3 | ETA IC50 (nM) |

| 6a | H | H | H | >10000 |

| 6e | H | Benzo[d]thiazol-2-yl | H | 2.8 |

| 6g | H | Benzo[d]oxazol-2-yl | H | 15.6 |

| BQ123 (Reference) | - | - | - | 23.0 |

Data adapted from a study on phenoxybutanoic acid derivatives as endothelin antagonists.[1]

The data clearly indicates that the addition of a benzoheterocycle at the R2 position dramatically increases the antagonistic activity, with the benzothiazole derivative 6e showing a nanomolar IC50 value, significantly more potent than the reference compound BQ123.[1]

Experimental Protocol: Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the ETA receptor.

Objective: To determine the IC50 value of a test compound, which is the concentration that inhibits 50% of the specific binding of a radiolabeled ligand to the ETA receptor.

Materials:

-

Cell membranes expressing the human ETA receptor.

-

Radioligand: [125I]ET-1.

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).

-

Non-specific binding control: a high concentration of an unlabeled ETA antagonist (e.g., BQ123).

-

Scintillation vials and scintillation cocktail.

-

Microplate harvester and scintillation counter.

Procedure:

-

Preparation of Reaction Mixtures: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

ETA receptor membranes.

-

[125I]ET-1 at a concentration near its Kd.

-

Varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of unlabeled antagonist (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Causality Behind Experimental Choices:

-

Competitive Binding Format: This is a standard and robust method for determining the affinity of an unlabeled compound for a receptor.

-

Use of a Radioligand: This allows for sensitive and quantitative detection of ligand binding.

-

Filtration to Separate Bound and Free Ligand: This is a rapid and efficient method for terminating the binding reaction and isolating the receptor-ligand complexes.

-

Inclusion of Controls: Total and non-specific binding controls are essential for calculating the specific binding of the radioligand.

Emerging Pharmacological Applications

The versatility of the phenoxybutyric acid scaffold extends beyond endothelin receptor antagonism, with preliminary research suggesting potential in other therapeutic areas.

-

Anticancer Activity: Some phenoxybutyric acid derivatives have been investigated for their potential as anticancer agents. For instance, α-tocopheryloxybutyric acid has been shown to enhance the cytotoxic effect of adriamycin in breast cancer cells.[11]

-

Neuroprotective Effects: Derivatives of 4-phenylbutyric acid, a structurally related compound, have demonstrated neuroprotective effects by acting as chemical chaperones and histone deacetylase (HDAC) inhibitors, suggesting a potential therapeutic avenue for neurodegenerative diseases.[12][13]

-

PPAR Agonism: The structural similarity of phenoxybutyric acids to some known peroxisome proliferator-activated receptor (PPAR) agonists suggests that derivatives could be designed to modulate the activity of these nuclear receptors, which are important targets for metabolic diseases.[3]

-

Antimicrobial Activity: Phenolic acids, in general, are known to possess antimicrobial properties, and phenoxybutyric acid derivatives could be explored for their potential as novel antibacterial or antifungal agents.[14]

Further research is warranted to fully elucidate the SAR for these emerging applications and to optimize the phenoxybutyric acid scaffold for these diverse therapeutic targets.

Synthesis Strategies

The synthesis of phenoxybutyric acid derivatives typically involves the Williamson ether synthesis, where a substituted phenol is reacted with a suitable butyric acid derivative.

General Synthesis Protocol

Objective: To synthesize a substituted 4-phenoxybutyric acid.

Materials:

-

Substituted phenol.

-

Ethyl 4-bromobutyrate or a similar electrophile.

-

A suitable base (e.g., potassium carbonate, sodium hydride).

-

A polar aprotic solvent (e.g., acetone, DMF).

-

Hydrolyzing agent (e.g., sodium hydroxide or potassium hydroxide).

-

Acid for workup (e.g., hydrochloric acid).

Procedure:

-

Etherification:

-

Dissolve the substituted phenol in the chosen solvent.

-

Add the base and stir the mixture.

-

Add the ethyl 4-bromobutyrate dropwise and heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

-

Hydrolysis:

-

Dissolve the resulting ester in a mixture of ethanol and aqueous sodium hydroxide.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

-

Workup and Purification:

-

Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the phenoxybutyric acid derivative.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Caption: A general synthetic workflow for the preparation of phenoxybutyric acid derivatives.

Conclusion and Future Perspectives

The phenoxybutyric acid scaffold has proven to be a remarkably fruitful starting point for the development of both agrochemicals and pharmaceuticals. The pro-herbicidal mechanism, reliant on the elegant exploitation of plant-specific metabolic pathways, continues to be a cornerstone of selective weed control. In the realm of medicine, the discovery of potent and selective endothelin receptor antagonists based on this scaffold highlights its potential for treating cardiovascular diseases.

The future of phenoxybutyric acid derivative research is bright and multifaceted. For herbicidal applications, the challenge lies in developing new derivatives that can overcome emerging weed resistance and exhibit improved environmental profiles. In the pharmacological arena, further exploration of the SAR for endothelin receptor antagonism could lead to even more potent and selective drug candidates. Moreover, the preliminary findings in anticancer, neuroprotective, and metabolic disease research open up exciting new avenues for the therapeutic application of this versatile chemical entity. A deeper understanding of the SAR across these diverse biological targets, facilitated by advanced computational modeling and high-throughput screening, will be instrumental in unlocking the full potential of phenoxybutyric acid derivatives for the benefit of agriculture and human health.

References

-

He, M., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 28(14), 5488. [Link]

-

Gajda, M., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(19), 11894. [Link]

-

Grokipedia. (n.d.). 2,4-DB. [Link]

-

Li, J., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(5), 1055-1061. [Link]

-

Wikipedia. (2023). Phenoxy herbicide. [Link]

-

Kwiecień, A., & Leś, A. (2020). Phenolic Acids: Molecular Properties, Bioavailability, and Bioactivity against Human Diseases. Molecules, 25(24), 5969. [Link]

-

Hayashi, M., et al. (1998). 2,4-Dichlorophenoxybutyric acid-resistant mutants of Arabidopsis have defects in glyoxysomal fatty acid beta-oxidation. The Plant Cell, 10(2), 183-195. [Link]

-

Nishikawa, K., et al. (2003). alpha-Tocopheryloxybutyric acid enhances necrotic cell death in breast cancer cells treated with chemotherapy agent. Cancer Letters, 201(1), 43-50. [Link]

-

Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. [Link]

-

Astles, P. C., et al. (1998). Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. Journal of Medicinal Chemistry, 41(14), 2732-2744. [Link]

-

Mimaki, Y., et al. (2005). Neuroprotective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. Biological & Pharmaceutical Bulletin, 28(1), 126-129. [Link]

-

Dayton, B. D., et al. (2000). Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Life Sciences, 66(10), 937-945. [Link]

-

U.S. Environmental Protection Agency. (1984). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

-

ResearchGate. (2018). Measure beta-oxidation of fatty acids?. [Link]

-

Mimaki, Y., et al. (2017). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Journal of Pharmacological Sciences, 133(1), 1-7. [Link]

-

ResearchGate. (2020). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. [Link]

-

Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. Geological Survey Water-Supply Paper 1817-C. [Link]

-

Wagner, S., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Journal of Ethnopharmacology, 152(3), 403-417. [Link]

-

ResearchGate. (2025). Unleashing the cytotoxic potential: Synthesis and evaluation of innovative 4-Phenylbutyrate derivatives for the conquest of ovarian, breast, and lung carcinomas. [Link]

-

Hayashi, M., et al. (1998). 2,4-Dichlorophenoxybutyric acid-resistant mutants of Arabidopsis have defects in glyoxysomal fatty acid beta-oxidation. The Plant Cell, 10(2), 183-195. [Link]

-

ResearchGate. (2025). Development of Quantitative StructureActivity Relationships and Its Application in Rational Drug Design. [Link]

-

ResearchGate. (n.d.). Pharmacological features of ET receptor antagonists IC50, nM. [Link]

-

Wikipedia. (2023). MCPB. [Link]

-

Kumar, D., et al. (2023). Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies. European Journal of Medicinal Chemistry, 255, 115337. [Link]

-

ResearchGate. (2025). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. [Link]

-

Kim, J., et al. (2025). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. Plant Methods, 21(1), 1-13. [Link]

-

Kirkby, N. S., et al. (2013). Endothelins and Endothelin Receptor Antagonists. Circulation Research, 113(2), 194-207. [Link]

-

Wodnicka, M., et al. (2022). WP1234—A Novel Anticancer Agent with Bifunctional Activity in a Glioblastoma Model. International Journal of Molecular Sciences, 23(21), 13444. [Link]

-

Aiello, C., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 94. [Link]

-

Jetir.org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

Lepist, E. I., et al. (2014). Evaluation of the Endothelin Receptor Antagonists Ambrisentan, Bosentan, Macitentan, and Sitaxsentan as Hepatobiliary Transporter Inhibitors and Substrates in Sandwich-Cultured Human Hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 348(3), 447-456. [Link]

-

Spengler, G., et al. (2021). Plant-Derivatives Small Molecules with Antibacterial Activity. Antibiotics, 10(4), 433. [Link]

-

Thelen, J. J., & Ohlrogge, J. B. (2002). Increased Flow of Fatty Acids toward β-Oxidation in Developing Seeds of Arabidopsis Deficient in Diacylglycerol Acyltransferase Activity or Synthesizing Medium-Chain-Length Fatty Acids. The Plant Cell, 14(6), 1371-1382. [Link]

-

Nabavi, S. F., et al. (2019). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Current Pharmaceutical Biotechnology, 20(10), 804-818. [Link]

-

Biology Discussion. (n.d.). Process of α – Oxidation and β – Oxidation in Plants. [Link]

-

ResearchGate. (2025). Synthesis and Endothelin Receptors Binding Affinity of New 1,3,5- Substituted Pyrrole-2-Carboxylic Acid Derivatives. [Link]

-

Iwata, T., et al. (2021). Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina. Antioxidants, 10(7), 1147. [Link]

-

ALS Global. (n.d.). New Phenoxy Herbicide Method Improves Sampling Efficiency and Data Quality. [Link]

- Google Patents. (2002). EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

European Respiratory Society. (2003). Endothelin receptor antagonists in pulmonary arterial hypertension. European Respiratory Journal, 22(4), 695-703. [Link]

-

Al-Shorbagy, M. Y., et al. (2026). Aryl Hydrocarbon Receptor (AhR) and Vascular Endothelial Growth Factor (VEGF) Crosstalk in Doxorubicin Nephrotoxicity: Mechanisms and Therapeutic Perspectives. Current Issues in Molecular Biology, 48(1), 116-130. [Link]

-

MDPI. (2023). A New, Convenient Way to Fully Substituted α,β-Unsaturated γ-Hydroxy Butyrolactams. [Link]

-

Al-Jumaili, A., et al. (2021). Co-Incubation with PPARβ/δ Agonists and Antagonists Modeled Using Computational Chemistry: Effect on LPS Induced Inflammatory Markers in Pulmonary Artery. International Journal of Molecular Sciences, 22(6), 3108. [Link]

-

Mimaki, Y., & Yokosuka, A. (2017). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Journal of Pharmacological Sciences, 133(1), 1-7. [Link]

-

MDPI. (n.d.). Oleanolic Acid Lactones as Effective Agents in the Combat with Cancers—Cytotoxic and Antioxidant Activity, SAR Analysis, Molecular Docking and ADMETox Profile. [Link]

-

Liebens, V., et al. (2018). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Frontiers in Microbiology, 9, 213. [Link]

-

Royal Society of Chemistry. (2021). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 8(15), 4153-4159. [Link]

-

MDPI. (2020). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. [Link]

Sources

- 1. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Alkoxydihydrocinnamates as PPAR agonists. Activity modulation by the incorporation of phenoxy substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Material Properties and Antimicrobial Activity of Polyhydroxybutyrate (PHB) Films Incorporated with Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

- 7. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. alpha-Tocopheryloxybutyric acid enhances necrotic cell death in breast cancer cells treated with chemotherapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships [mdpi.com]

An In-depth Technical Guide to 4-(2,4-Di-tert-pentylphenoxy)butyric acid: From Postulated Synthesis to Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,4-Di-tert-pentylphenoxy)butyric acid, a molecule of interest at the intersection of phenolic antioxidants and fatty acid signaling. Due to the limited direct research on this specific compound, this document synthesizes information from its constituent moieties: 2,4-di-tert-pentylphenol and butyric acid. We present a postulated synthetic pathway, explore its potential mechanism of action as a peroxisome proliferator-activated receptor (PPAR) agonist, and discuss its hypothetical biological effects. This guide serves as a foundational resource for researchers interested in the therapeutic potential of novel phenoxybutyric acid derivatives.

Introduction: A Molecule of Synthetic Origin with Potential Biological Significance

This compound is a synthetic organic compound characterized by a butyric acid tail linked via an ether bond to a 2,4-di-tert-pentylphenol headgroup. While specific research on this molecule is scarce, its structural components suggest a fascinating potential for biological activity. The bulky, lipophilic di-tert-pentylphenol group is a known antioxidant, and the butyric acid moiety is a short-chain fatty acid with a well-documented role in cellular signaling, including the activation of PPARs. This guide will deconstruct the available scientific knowledge to build a comprehensive profile of this intriguing molecule.

Postulated Synthesis of this compound

Synthesis of 2,4-Di-tert-pentylphenol

The initial step involves the Friedel-Crafts alkylation of phenol with an appropriate pentylating agent, such as a pentene isomer or a pentyl halide, in the presence of a Lewis acid catalyst. A similar process is used for the synthesis of the structurally related 2,4-di-tert-butylphenol.[1]

Experimental Protocol: Postulated Synthesis of 2,4-Di-tert-pentylphenol

-

Reaction Setup: To a solution of phenol in a suitable solvent (e.g., hexane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Addition of Alkylating Agent: Slowly add the pentylating agent (e.g., 2-methyl-2-butene) to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water or a dilute acid. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 2,4-di-tert-pentylphenol.

Etherification to Yield this compound

The second stage involves the Williamson ether synthesis, a well-established method for forming ethers. The synthesized 2,4-di-tert-pentylphenol would be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic butyric acid derivative. A general method for the synthesis of phenoxybutyric acids involves the reaction of a phenol with a 4-halobutyric acid ester followed by hydrolysis.

Experimental Protocol: Postulated Synthesis of this compound

-

Deprotonation: In a suitable solvent (e.g., dimethylformamide), treat the 2,4-di-tert-pentylphenol with a strong base (e.g., sodium hydride) to form the sodium phenoxide.

-

Nucleophilic Substitution: Add a 4-halobutyric acid ester (e.g., ethyl 4-bromobutyrate) to the reaction mixture and heat to facilitate the nucleophilic substitution.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-